molecular formula C11H17N5O B4516384 N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4516384
M. Wt: 235.29 g/mol
InChI Key: NZGDSTHUECXFGU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Substitution reactions: Introduction of the 2-methoxyethyl and propan-2-yl groups can be carried out through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
  • N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyrimidine

Uniqueness

N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-8(2)11-14-13-10-5-4-9(15-16(10)11)12-6-7-17-3/h4-5,8H,6-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGDSTHUECXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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